

# 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

## literature review

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### Compound of Interest

**Compound Name:** 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

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An In-Depth Technical Guide to **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical scaffold, **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**. We will delve into its synthesis, physicochemical properties, characterization, and its pivotal role as a versatile building block in the synthesis of novel compounds with significant therapeutic potential.

## Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif extensively utilized in drug discovery and medicinal chemistry.[1][2][3] This scaffold, consisting of a benzene ring fused to an oxazole ring, is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1][4] Benzoxazole derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of intensive research.[4][5]

**2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is a strategically functionalized derivative of this core structure. Its architecture is notable for three key features:

- The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.[2]
- The 5-Amino Group: A versatile functional handle that allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR).[6]
- The 2-(3-Bromophenyl) Group: The bromine atom serves as a valuable reactive site for modern cross-coupling reactions, permitting the introduction of diverse molecular fragments.

Primarily, this compound serves as a high-value intermediate or building block for constructing more complex molecules with tailored pharmacological profiles.[7][8][9]

## Physicochemical and Structural Properties

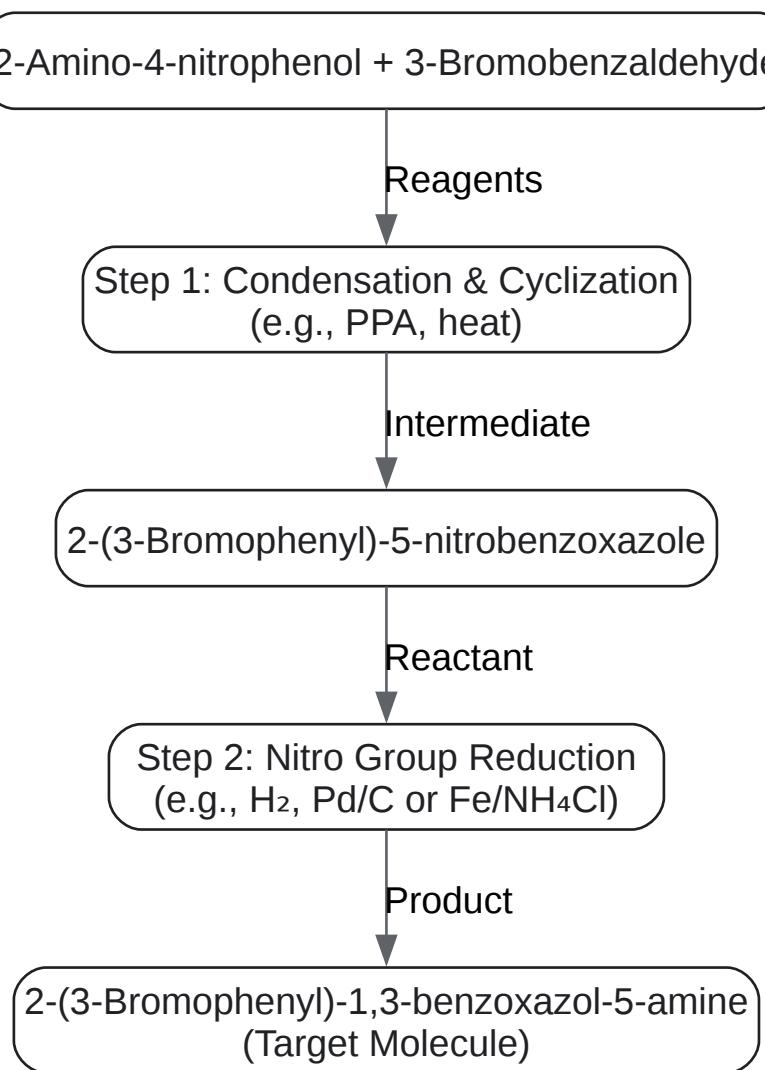
Understanding the fundamental properties of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is crucial for its application in synthesis and for predicting the behavior of its derivatives.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrN <sub>2</sub> O	[10][11][12]
Molecular Weight	289.13 g/mol	[10]
CAS Number	293737-81-2	[10]
MDL Number	MFCD00445929	[10]
Appearance	Solid (Predicted)	[10]
XLogP (Predicted)	3.4	[11][13]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	3	[11]
Rotatable Bond Count	1	[10]

## Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of the benzoxazole core, a reliable and commonly employed strategy for 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzaldehyde or its equivalent, followed by functional group manipulations.<sup>[3]</sup> A robust, two-step synthetic pathway for **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is outlined below.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Condensation and Oxidative Cyclization. The synthesis commences with the reaction between 2-amino-4-nitrophenol and 3-bromobenzaldehyde. This transformation is typically

facilitated by a condensing and dehydrating agent like polyphosphoric acid (PPA) under thermal conditions.<sup>[6]</sup> PPA serves a dual purpose: it catalyzes the formation of the Schiff base intermediate and then promotes the intramolecular cyclization to form the oxazole ring.

Step 2: Reduction of the Nitro Group. The resulting 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine. This can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst or by using reducing agents like iron powder in the presence of an acid source like ammonium chloride.<sup>[6][14]</sup>

## Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.

### Step 1: Synthesis of 2-(3-bromophenyl)-5-nitrobenzoxazole

- To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 3-bromobenzaldehyde (1.1 eq).
- Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.
- Heat the reaction mixture to 180-200°C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
- Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the nitro intermediate.

### Step 2: Synthesis of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**

- Dissolve the 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
- Add iron powder (Fe, ~5.0 eq) and a solution of ammonium chloride (NH<sub>4</sub>Cl, ~5.0 eq) in water.
- Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Extract the residue with an organic solvent like ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the final compound using column chromatography on silica gel to obtain pure **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**.

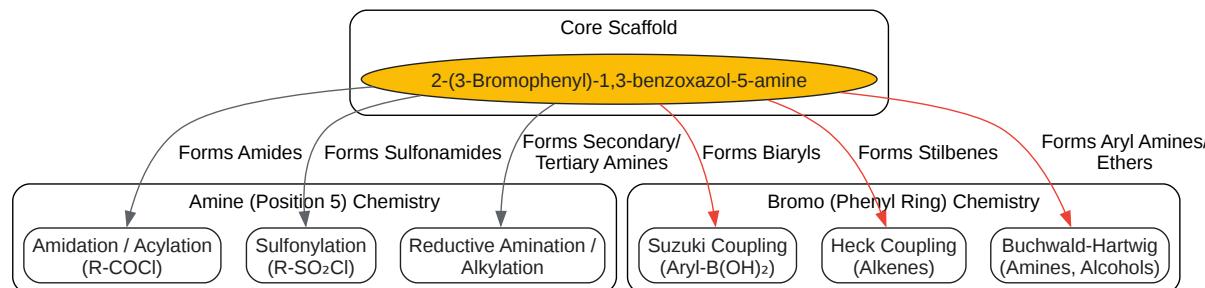
## Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Multiple signals in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the protons on the benzoxazole and bromophenyl rings. A broad singlet for the -NH <sub>2</sub> protons (shift is solvent-dependent).
<sup>13</sup> C NMR	Approximately 12 distinct signals in the aromatic region (approx. 110-160 ppm), including carbons of both aromatic rings and the C=N of the oxazole.[15][16]
Mass Spec (MS)	A molecular ion peak [M] <sup>+</sup> and an [M+2] <sup>+</sup> peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[15]
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm <sup>-1</sup> ), C=N stretching of the oxazole ring (approx. 1630 cm <sup>-1</sup> ), and C-Br stretching (approx. 500-600 cm <sup>-1</sup> ).[16]

## Applications in Drug Discovery and Materials Science

The true value of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** lies in its utility as a versatile synthetic intermediate. Its two distinct functional handles—the nucleophilic amine and the electrophilic bromo-substituted ring—allow for sequential and orthogonal chemical modifications.



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Caption: Key reactive sites and potential derivatization pathways.

- Derivatization of the Amine Group: The 5-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation.<sup>[6]</sup> These modifications are fundamental in SAR studies to modulate properties like solubility, polarity, and hydrogen bonding capacity, which directly influence biological activity.
- Cross-Coupling Reactions: The 3-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. Suzuki coupling allows for the introduction of new aryl or heteroaryl rings, Buchwald-Hartwig amination can introduce further amine functionalities, and Heck coupling can append vinyl groups. This allows for the systematic extension of the molecule to probe interactions with specific pockets of a biological target.

Given the established activities of the broader benzoxazole class, derivatives synthesized from this building block are promising candidates for evaluation in several therapeutic areas, including:

- Oncology: Many benzoxazole derivatives exhibit potent anticancer activity.<sup>[5][17]</sup>

- **Infectious Diseases:** The scaffold has been explored for developing novel antibacterial, antifungal, and antiviral agents.[7][18][19][20]
- **Inflammatory Disorders:** Certain benzoxazoles have shown anti-inflammatory properties.[1][7]
- **Neurological Disorders:** The benzoxazole core is being investigated for its potential in treating neurodegenerative diseases.[1]

## Conclusion

**2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is a chemical intermediate of significant strategic importance. Its synthesis is achievable through established and reliable chemical transformations. The compound's true power is realized in its role as a bifunctional building block, offering two distinct and versatile sites for chemical modification. This dual reactivity provides medicinal chemists with a powerful platform to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a wide range of diseases.

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## References

1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
4. [ijrrjournal.com](http://ijrrjournal.com) [ijrrjournal.com]
5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazoles [Non-Halogenated Heterocyclic Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Hit2Lead | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | CAS# 293737-81-2 | MFCD00445929 | BB-5250071 [hit2lead.com]
- 11. PubChemLite - 2-(3-bromophenyl)-1,3-benzoxazol-5-amine (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 12. cn.chemcd.com [cn.chemcd.com]
- 13. PubChemLite - 2-(2-bromophenyl)-1,3-benzoxazol-5-amine (C13H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 14. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 15. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 16. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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